

Spectroscopic Data for Mpeg5-t-butyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Mpeg5-t-butyl ester*

Cat. No.: *B609276*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for **Mpeg5-t-butyl ester** (CAS No. 874208-93-2). While direct experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound are not publicly available in the reviewed literature, this document outlines the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopic interpretation. Additionally, it presents generalized experimental protocols for acquiring such data.

Compound Information

Mpeg5-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative. Such compounds are of significant interest in drug development and biomedical research, often used as linkers or spacers in bioconjugation, or to improve the pharmacokinetic properties of therapeutic molecules.

Table 1: Chemical Properties of **Mpeg5-t-butyl ester**

Property	Value	Source
CAS Number	874208-93-2	Ambeed, ChemicalBook
Molecular Formula	C16H32O7	Ambeed
Molecular Weight	336.42 g/mol	Ambeed
Synonyms	mPEG5-t-butyl ester, Methoxy-PEG5-tert-butyl ester	ChemicalBook

Expected Spectroscopic Data

While specific spectra for **Mpeg5-t-butyl ester** are not available, the following sections describe the anticipated NMR and MS data based on its chemical structure and data from analogous PEG-ylated compounds.

Expected ^1H NMR Data

The ^1H NMR spectrum is expected to show characteristic signals for the methoxy group, the ethylene glycol repeating units, the methylene groups adjacent to the ester functionality, and the tert-butyl group.

Table 2: Predicted ^1H NMR Chemical Shifts for **Mpeg5-t-butyl ester**

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	~3.38	Singlet	3H
-O-CH ₂ -CH ₂ -O-	~3.64	Multiplet	20H
-CH ₂ -COO-	~2.5	Triplet	2H
-C(CH ₃) ₃	~1.45	Singlet	9H

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum would complement the ^1H NMR data, showing distinct signals for each carbon environment in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Mpeg5-t-butyl ester**

Carbon	Expected Chemical Shift (δ , ppm)
-C(CH ₃) ₃	~28
-C(CH ₃) ₃	~80
-CH ₂ -COO-	~35
-OCH ₃	~59
-O-CH ₂ -CH ₂ -O-	~70
-COO-	~172

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Expected Mass Spectrometry (MS) Data

For mass spectrometry, techniques like Electrospray Ionization (ESI) would likely be used. The expected mass would correspond to the molecular weight of the compound, potentially with adducts (e.g., $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{H}]^+$).

Table 4: Expected Mass Spectrometry Data for **Mpeg5-t-butyl ester**

Ion	Expected m/z
$[\text{M}+\text{H}]^+$	337.22
$[\text{M}+\text{Na}]^+$	359.20

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for a compound like **Mpeg5-t-butyl ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

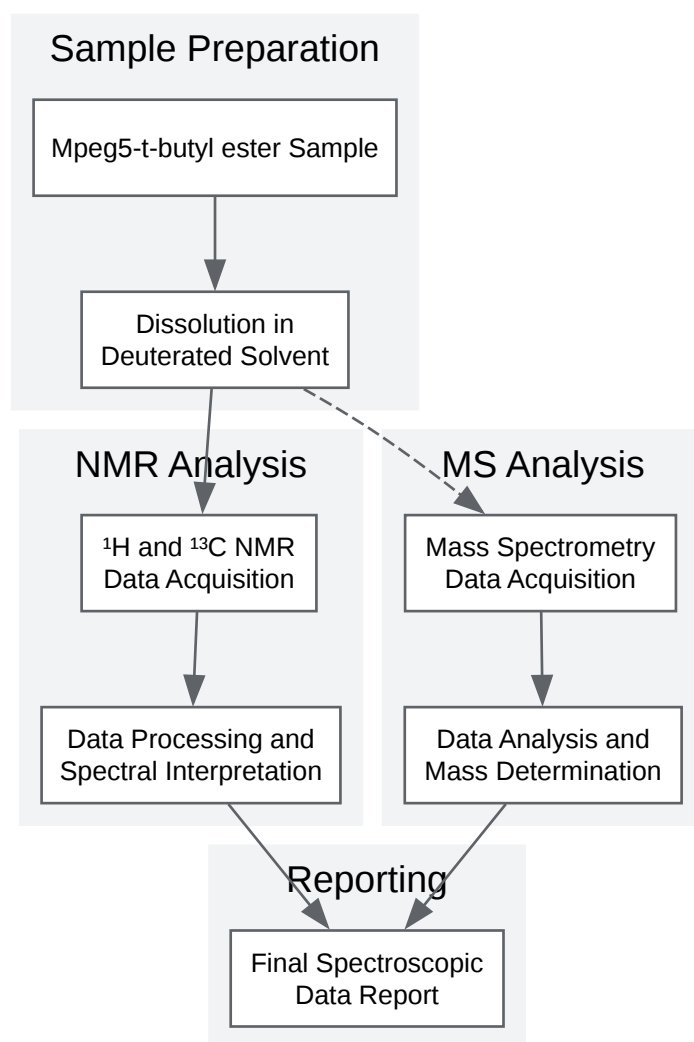
- **Sample Preparation:** Dissolve approximately 5-10 mg of **Mpeg5-t-butyl ester** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **Mpeg5-t-butyl ester** in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).
- **Data Analysis:** Identify the molecular ion peak and any common adducts or fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Mpeg5-t-butyl ester**.



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Caption: Workflow for the spectroscopic characterization of **Mpeg5-t-butyl ester**.

Conclusion

While specific, experimentally-derived NMR and MS data for **Mpeg5-t-butyl ester** are not readily found in public databases or literature, this guide provides a comprehensive overview of the expected spectroscopic data based on its chemical structure. The provided protocols and workflow serve as a valuable resource for researchers and professionals in drug development who may be working with this or similar PEGylated compounds. For definitive data, it is recommended to acquire the compound from a commercial supplier who can provide a

certificate of analysis with the relevant spectroscopic information. Commercial suppliers such as BLD Pharm indicate the availability of such data for their products.

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